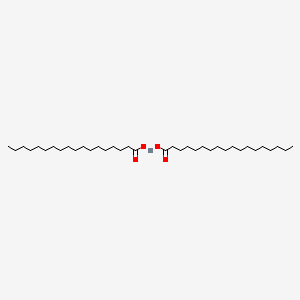
Acetamide, N,N'-trimethylenebis(chloro-
Descripción general
Descripción
Acetamide, N,N’-trimethylenebis(chloro-): is a chemical compound with the molecular formula C7H12Cl2N2O2 . It is also known by its systematic name N,N’-trimethylene-bis(chloroacetamide) . This compound is characterized by the presence of two chloroacetamide groups connected by a trimethylene bridge. It is a colorless solid that is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-trimethylenebis(chloro-) typically involves the reaction of chloroacetyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
ClCH2COCl+H2NCH2CH2CH2NH2→ClCH2CONHCH2CH2CH2NHCOCH2Cl+2HCl
Industrial Production Methods: In an industrial setting, the production of Acetamide, N,N’-trimethylenebis(chloro-) can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is then purified by recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Acetamide, N,N’-trimethylenebis(chloro-) can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield the corresponding amide and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol, water
Major Products Formed:
- Substituted acetamides
- Hydrolyzed amides
- Imines or Schiff bases
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N,N’-trimethylenebis(chloro-) is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and polymers.
Biology: In biological research, this compound is used as a cross-linking agent to study protein-protein interactions. It can form covalent bonds between amino groups in proteins, thereby stabilizing protein complexes for structural analysis.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable amide bonds makes it a valuable building block in the synthesis of pharmaceuticals.
Industry: In the industrial sector, Acetamide, N,N’-trimethylenebis(chloro-) is used in the production of specialty chemicals, agrochemicals, and as a curing agent for epoxy resins.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-trimethylenebis(chloro-) involves its ability to form covalent bonds with nucleophilic groups in target molecules. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles such as amines or thiols. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.
Comparación Con Compuestos Similares
Chloroacetamide: Similar in structure but lacks the trimethylene bridge.
Dichloroacetamide: Contains two chlorine atoms but is not connected by a trimethylene bridge.
Bis-pyrimidine acetamides: These compounds have similar amide functionalities but contain pyrimidine rings instead of a trimethylene bridge.
Uniqueness: Acetamide, N,N’-trimethylenebis(chloro-) is unique due to its bifunctional nature, allowing it to act as a cross-linking agent. The presence of the trimethylene bridge provides flexibility and spatial separation between the reactive sites, making it suitable for applications that require the formation of stable, covalent bonds between molecules.
Propiedades
IUPAC Name |
2-chloro-N-[3-[(2-chloroacetyl)amino]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPHYBXISGDJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCl)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176891 | |
| Record name | Acetamide, N,N'-trimethylenebis(chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22358-18-5 | |
| Record name | N,N′-1,3-Propanediylbis[2-chloroacetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22358-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N'-trimethylenebis(chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,N'-chloroacetylaminopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N'-trimethylenebis(chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Trimethylene-bis(chloroacetamide) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGJ37PH3LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)









